4-(3-Pyrrolidinylcarbonyl)-morpholine HCl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
morpholin-4-yl(pyrrolidin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(8-1-2-10-7-8)11-3-5-13-6-4-11;/h8,10H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXZGWTXOXEXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCOCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
Established Synthetic Routes to 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl
The most common and established synthetic route to this compound proceeds through a sequence of protection, amide coupling, deprotection, and salt formation. This pathway is favored for its reliability and the commercial availability of the starting materials.
Key Reaction Pathways and Optimizations
The primary reaction pathway involves the coupling of a protected pyrrolidine-3-carboxylic acid with morpholine (B109124). A widely used protecting group for the pyrrolidine (B122466) nitrogen is the tert-butyloxycarbonyl (Boc) group, which is stable under the coupling conditions and can be removed under acidic conditions.
The key steps are:
Amide Coupling: N-Boc-pyrrolidine-3-carboxylic acid is reacted with morpholine in the presence of a coupling agent to form N-Boc-4-(3-pyrrolidinylcarbonyl)-morpholine.
Deprotection: The Boc group is removed from the pyrrolidine nitrogen using a strong acid.
Salt Formation: The resulting free base, 4-(3-pyrrolidinylcarbonyl)-morpholine, is treated with hydrochloric acid to yield the final hydrochloride salt.
Optimization of the amide coupling step is crucial for maximizing the yield. This involves the selection of an appropriate coupling agent and reaction conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.com The choice of solvent, typically an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and temperature also play a significant role.
| Coupling Agent | Additive | Solvent | Typical Yield (%) |
| EDC | HOBt | DCM | 85-95 |
| HATU | DIPEA | DMF | 90-98 |
| DCC | DMAP | DCM | 80-90 |
Precursor Chemistry and Intermediate Functionalization Strategies
The primary precursors for this synthesis are N-Boc-pyrrolidine-3-carboxylic acid and morpholine. Both of these compounds are commercially available. The synthesis of N-Boc-pyrrolidine-3-carboxylic acid itself starts from pyrrolidine-3-carboxylic acid, which is then protected with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Intermediate functionalization is generally not a primary strategy for the synthesis of the parent compound. However, derivatives can be synthesized by using substituted pyrrolidine-3-carboxylic acids or morpholine analogs as starting materials. For instance, the use of a fluorinated pyrrolidine derivative can lead to fluorinated analogs of the final compound. evitachem.com
Advanced Synthetic Approaches and Scalability Considerations
For larger-scale synthesis, efficiency, cost-effectiveness, and ease of purification become paramount. Advanced synthetic approaches focus on minimizing the number of steps and using more economical reagents.
Chemo- and Regioselective Synthesis Enhancements
The synthesis of 4-(3-pyrrolidinylcarbonyl)-morpholine is inherently regioselective due to the nature of the amide bond formation between a carboxylic acid and a secondary amine. Chemoselectivity is primarily addressed through the use of the N-Boc protecting group on the pyrrolidine ring, which prevents self-coupling or other side reactions involving the pyrrolidine nitrogen. Modern coupling reagents have been developed to be highly chemoselective, reacting preferentially with the carboxylic acid and amine functional groups while tolerating many other functionalities. acs.org
Methodologies for Large-Scale Preparative Synthesis
On a large scale, the choice of reagents and purification methods is critical. For the amide coupling step, using cost-effective coupling agents is important. For the deprotection step, using gaseous hydrogen chloride in a suitable solvent like dioxane or isopropanol (B130326) can be advantageous as it often leads to the direct precipitation of the hydrochloride salt in high purity, simplifying the workup procedure. google.com
A one-pot synthesis, where the amide coupling and deprotection are carried out in the same reactor without isolation of the intermediate, could be a potential strategy for large-scale production, though this would require careful optimization of reaction conditions to avoid side reactions.
| Scale | Reagent Choice (Coupling) | Purification Method | Key Consideration |
| Lab Scale | HATU/DIPEA | Column Chromatography | High yield and purity |
| Pilot Plant | EDC/HOBt | Crystallization | Cost and process safety |
| Industrial Scale | Potentially a one-pot process | Direct precipitation/crystallization | Throughput and waste reduction |
Purification and Isolation Techniques for this compound
The purification of the final compound is a critical step to ensure it meets the required quality standards. The intermediate, N-Boc-4-(3-pyrrolidinylcarbonyl)-morpholine, is typically a neutral compound and can be purified by standard techniques such as column chromatography on silica (B1680970) gel.
After deprotection, the resulting 4-(3-pyrrolidinylcarbonyl)-morpholine hydrochloride is a salt. Purification of amine hydrochlorides can be achieved through several methods:
Crystallization: This is the most common and scalable method. The crude hydrochloride salt is dissolved in a suitable solvent system (e.g., a mixture of an alcohol like ethanol (B145695) or isopropanol and an ether like diethyl ether or tert-butyl methyl ether) at an elevated temperature, and then cooled to induce crystallization. researchgate.net
Precipitation: As mentioned, introducing anhydrous HCl gas into a solution of the free base can directly precipitate the pure hydrochloride salt. google.com
Washing/Trituration: The crude solid can be washed or triturated with a solvent in which the desired salt is insoluble but impurities are soluble.
The purity of the final product is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
| Purification Step | Compound | Technique | Solvent System Example |
| Intermediate | N-Boc-4-(3-pyrrolidinylcarbonyl)-morpholine | Column Chromatography | Ethyl acetate/Hexane (B92381) |
| Final Product | This compound | Crystallization | Ethanol/Diethyl ether |
Chromatographic Separation Methodologies
The purification and analysis of 4-(3-Pyrrolidinylcarbonyl)-morpholine and its hydrochloride salt rely on various chromatographic techniques. The choice of method depends on the scale of the separation (analytical or preparative) and the physicochemical properties of the compound and any impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of morpholine derivatives. For a compound like 4-(3-Pyrrolidinylcarbonyl)-morpholine, which possesses a basic pyrrolidine nitrogen, reverse-phase HPLC is often suitable. A C18 column is a common choice for the stationary phase. nih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.gov The pH of the buffer can be adjusted to control the retention time of the compound by altering the ionization state of the pyrrolidine nitrogen. For Mass Spectrometry (MS) compatible methods, volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid are preferred over non-volatile ones like phosphate (B84403) buffers. researchgate.net
Gas Chromatography (GC) can also be employed, particularly for the free base form of the compound. However, due to the relatively low volatility of the molecule, derivatization might be necessary to produce a more volatile and thermally stable analyte. nih.gov For instance, secondary amines can be derivatized to N-nitrosamines to improve their volatility for GC analysis. nih.gov
For preparative scale purification, column chromatography using silica gel is a standard method. The polarity of the solvent system, often a mixture of a non-polar solvent like petroleum ether or hexane and a polar solvent like ethyl acetate, can be adjusted to achieve effective separation from reaction byproducts. chemicalbook.com
Table 1: Exemplary Chromatographic Conditions for Morpholine Derivatives
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Sodium Acetate Buffer (pH 7.2) nih.gov | UV (330 nm) nih.gov | Analytical |
| HPLC | Newcrom R1 | Acetonitrile/Water/Phosphoric Acid researchgate.net | UV, MS | Analytical/Preparative |
| GC-MS | Capillary Column | Helium (Carrier Gas) | Mass Spectrometry | Analytical (with derivatization) nih.gov |
| Column | Silica Gel | Ethyl Acetate/Petroleum Ether (1:10) chemicalbook.com | TLC, UV | Preparative |
Crystallization and Salt Formation Processes
The hydrochloride salt of 4-(3-Pyrrolidinylcarbonyl)-morpholine is typically a crystalline solid, which facilitates its purification and handling. The formation of the HCl salt is a straightforward acid-base reaction.
The process generally involves dissolving the free base, (morpholin-4-yl)(pyrrolidin-3-yl)methanone, in a suitable organic solvent such as methanol, ethanol, or diethyl ether. chemicalbook.com A solution of hydrogen chloride in an appropriate solvent (e.g., methanolic HCl, ethereal HCl, or gaseous HCl) is then added, often dropwise, to the solution of the free base. chemicalbook.com The reaction is typically exothermic. The hydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution.
Crystallization is the primary method for purifying the resulting salt. The choice of solvent is crucial for obtaining high-purity crystals. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The process involves dissolving the crude salt in a minimal amount of a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. Any soluble impurities will remain in the mother liquor. Techniques such as trituration with a non-solvent or recrystallization from a solvent pair (a solvent in which the compound is soluble and a non-solvent in which it is insoluble) can also be employed to induce crystallization and improve purity.
For morpholine itself, a common industrial process for producing morpholine hydrochloride involves reacting morpholine with ammonium chloride in a high-boiling solvent like xylene. researchgate.netgoogle.com After the reaction, the product can be purified by cooling to induce crystallization, followed by filtration and drying. researchgate.netgoogle.com A similar principle could be applied to the target compound.
Table 2: General Parameters for Salt Formation and Crystallization
| Process Step | Key Parameters | Description |
|---|---|---|
| Salt Formation | Reactants, Solvent | The free base is reacted with a source of HCl (e.g., methanolic HCl) in a solvent like methanol or diethyl ether. chemicalbook.com |
| Crystallization | Solvent System, Temperature | The crude salt is dissolved in a hot solvent and cooled slowly to allow for the formation of pure crystals. |
| Purification | Decolorization, Filtration | Activated carbon may be used to remove colored impurities. researchgate.netgoogle.com The purified crystals are isolated by filtration. |
| Drying | Temperature, Pressure | The isolated crystals are dried, often under vacuum, to remove residual solvent. |
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is dictated by its constituent functional groups: the morpholine ring, the pyrrolidine ring (specifically the secondary amine), and the tertiary amide linkage.
Analysis of Functional Group Transformations
The amide bond is generally stable but can undergo hydrolysis under acidic or basic conditions to yield morpholine and 3-pyrrolidinecarboxylic acid. Reductive transformations of morpholine amides are also possible. For instance, treatment with reducing agents like diisobutylaluminum hydride (DIBAL-H) can reduce the amide to an aldehyde or a benzylic amine, depending on the reaction conditions. acs.org
The secondary amine of the pyrrolidine ring is a key site for reactivity. It is nucleophilic and can participate in various reactions. The basicity of the pyrrolidine nitrogen is a significant factor in its reactivity. nih.gov The presence of the morpholinecarbonyl group at the 3-position may influence the steric accessibility and electronic properties of this nitrogen atom.
The morpholine ring is generally less reactive. The nitrogen atom is a tertiary amine integrated into the amide group, making it significantly less nucleophilic than the pyrrolidine nitrogen. The ether linkage within the morpholine ring is stable under most conditions. However, the morpholine moiety as a whole has been noted to decrease the reactivity of enamines in organocatalysis compared to pyrrolidine-based enamines, due to the electron-withdrawing effect of the oxygen atom. nih.gov
Exploration of Chemical Modifications for Analog Generation
The structure of 4-(3-Pyrrolidinylcarbonyl)-morpholine offers several opportunities for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies.
The most straightforward modification site is the secondary amine of the pyrrolidine ring. This nitrogen can be subjected to a variety of reactions, including:
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups.
N-Acylation: Reaction with acyl chlorides or acid anhydrides can introduce different acyl groups, forming new amide linkages.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to attach aryl or heteroaryl groups.
N-Sulfonylation: Reaction with sulfonyl chlorides would yield sulfonamides.
Modifications can also be envisioned on the carbon skeleton of the pyrrolidine and morpholine rings, although this would typically require starting from appropriately substituted precursors during the synthesis. For example, using a substituted morpholine or a substituted 3-pyrrolidinecarboxylic acid derivative in the initial amide bond formation step would lead to analogs with substitution on the heterocyclic rings.
The generation of such analogs is a common strategy in drug discovery to optimize the biological activity and pharmacokinetic properties of a lead compound. nih.gov
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagents | Functional Group Targeted | Potential Product Class |
|---|---|---|---|
| N-Alkylation | Alkyl Halide, Base | Pyrrolidine N-H | N-Alkyl-pyrrolidine derivative |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Pyrrolidine N-H | N-Alkyl-pyrrolidine derivative |
| N-Acylation | Acyl Chloride, Base | Pyrrolidine N-H | N-Acyl-pyrrolidine derivative (Amide) |
| N-Sulfonylation | Sulfonyl Chloride, Base | Pyrrolidine N-H | N-Sulfonyl-pyrrolidine derivative (Sulfonamide) |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Base | Pyrrolidine N-H | N-Aryl-pyrrolidine derivative |
Preclinical Pharmacological and Biological Activity Investigations of 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
In Vitro Pharmacological Profiling
In vitro studies are crucial for characterizing the preliminary pharmacological profile of a new chemical entity. These laboratory-based assays provide insights into how a compound interacts with biological targets at a molecular and cellular level.
Receptor Binding and Ligand-Target Interaction Studies
For a novel compound, initial screening often involves a broad panel of receptor binding assays to identify potential molecular targets. These assays determine the affinity of the compound for a wide range of receptors, including G-protein coupled receptors (GPCRs), ion channels, and transporters. Given the presence of the nitrogen-containing pyrrolidine (B122466) and morpholine (B109124) rings, which are common in neurologically active agents, a compound like 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl would likely be profiled against a panel of central nervous system (CNS) receptors.
Enzyme Inhibition and Modulation Assays
Compounds containing morpholine and pyrrolidine structures have been investigated as inhibitors or modulators of various enzymes. For instance, derivatives of these heterocycles have been explored for their potential to inhibit kinases, proteases, and other enzymes implicated in disease pathways. A standard preclinical evaluation would involve screening against a panel of relevant enzymes to determine any inhibitory or modulatory activity and to calculate key parameters such as the IC50 (half-maximal inhibitory concentration).
Cellular Assays for Biological Response Determination
Cellular assays are employed to understand the functional consequences of a compound's interaction with its molecular target. These assays, conducted on cultured cells, can measure a variety of biological responses, such as changes in second messenger levels, gene expression, or cell viability. For a compound with potential anticancer activity, for example, researchers would assess its effect on the proliferation and survival of cancer cell lines.
Target Engagement and Selectivity Assessments
Once a primary target is identified, further studies are conducted to confirm that the compound engages with this target within a cellular context. These assays also aim to determine the selectivity of the compound, which is its ability to interact with the intended target over other, off-target molecules. High selectivity is a desirable characteristic for a drug candidate as it can minimize the potential for side effects.
In Vivo Preclinical Studies on Pharmacodynamic Endpoints
Following promising in vitro results, compounds are advanced to in vivo studies in animal models to evaluate their pharmacodynamic effects, which are the effects of the drug on the body.
Preclinical Animal Models for Activity Assessment
The choice of animal model depends on the therapeutic area of interest. For example, if in vitro data suggests a compound may have anti-inflammatory properties, it would be tested in animal models of inflammation. Similarly, potential antipsychotic or antidepressant effects would be investigated in relevant behavioral models in rodents. These studies are essential for establishing proof-of-concept for a compound's therapeutic potential before it can be considered for human clinical trials.
Neurotransmitter System Modulation in Preclinical Models
In preclinical research, compounds containing a morpholine ring have been investigated for their potential to modulate various neurotransmitter systems. nih.govnih.govresearchgate.net The morpholine moiety is considered a valuable component in the design of centrally active agents due to its physicochemical properties, which can influence a compound's ability to cross the blood-brain barrier and interact with neural targets. nih.govnih.gov Generally, morpholine derivatives have been explored for their activity at receptors involved in mood and pain, suggesting a potential to interact with systems such as the serotonergic, dopaminergic, or adrenergic systems. nih.govnih.govresearchgate.net However, specific preclinical data detailing the effects of this compound on neurotransmitter release, reuptake, or receptor binding in vivo or in vitro are not available in the public domain.
Preclinical Assessment of Specific Therapeutic Efficacy (excluding clinical disease names)
The therapeutic potential of novel chemical entities is often initially assessed in preclinical models that represent specific pathological processes. The morpholine scaffold is a recurring feature in compounds developed for a range of therapeutic applications, including those affecting the central nervous system. nih.govresearchgate.net The inclusion of the morpholine ring can enhance the potency of a molecule or modulate its pharmacokinetic properties. nih.gov While the broad class of morpholine-containing compounds has shown diverse biological activities in preclinical studies, there is no specific information available from preclinical assessments that would indicate the therapeutic efficacy of this compound in any particular model of cellular or physiological dysfunction.
Elucidation of Mechanism of Action
Molecular Target Identification and Validation
Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. nih.gov A variety of techniques, such as affinity chromatography, drug affinity responsive target stability (DARTS), and thermal shift assays, are employed to identify the specific proteins to which a small molecule binds. nih.govnih.govutah.edu These methods allow for the unbiased screening of potential protein interactions within a complex biological sample. nih.govutah.edu For the broader class of morpholine derivatives, molecular targets are diverse and include enzymes and receptors. nih.govnih.gov However, for the specific compound this compound, no definitive molecular targets have been identified or validated in published research.
Intracellular Signaling Pathway Investigations
Once a compound binds to its molecular target, it can trigger a cascade of events within the cell known as intracellular signaling pathways. nih.govnih.gov These pathways, such as the mitogen-activated protein kinase (MAPK) pathway or those involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), ultimately lead to a cellular response. nih.govnih.gov Investigating a compound's effect on these pathways helps to elucidate its functional consequences at the cellular level. nih.gov While the morpholine heterocycle is present in molecules known to modulate various signaling cascades, specific studies investigating the impact of this compound on any intracellular signaling pathways have not been reported.
Receptor Subtype Selectivity and Functional Agonism/Antagonism
Many therapeutic agents exert their effects by binding to specific receptor subtypes. The selectivity of a compound for one receptor subtype over others can be crucial for its desired activity and for avoiding off-target effects. Functional assays are then used to determine whether the compound acts as an agonist, stimulating the receptor, or an antagonist, blocking its activity. There is a lack of available data from preclinical studies to characterize the receptor subtype selectivity profile of this compound. Furthermore, its functional activity as an agonist or antagonist at any specific receptor has not been documented.
Structure Activity Relationship Sar and Structural Modification Studies of 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
Identification of Key Pharmacophoric Elements within 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl
The pyrrolidine (B122466) ring , a five-membered saturated heterocycle containing a nitrogen atom, is a common scaffold in many biologically active compounds. e3s-conferences.org Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. The stereochemistry at the 3-position, where the carbonyl group is attached, is likely a crucial determinant of biological activity. The non-planar, flexible nature of the pyrrolidine ring allows it to adopt various conformations, which can influence its binding to a target protein. e3s-conferences.org
The carbonyl linker serves as a rigid and polar bridge connecting the pyrrolidinyl and morpholine (B109124) moieties. The carbonyl oxygen is a strong hydrogen bond acceptor, a feature that is often critical for ligand-receptor interactions. The amide bond formed by the carbonyl group and the morpholine nitrogen introduces a planar unit that restricts the conformational flexibility between the two heterocyclic rings, which can be important for pre-organizing the molecule for optimal binding.
Interactive Table: Key Pharmacophoric Features of this compound
| Molecular Component | Potential Pharmacophoric Role | Key Interactions |
|---|---|---|
| Pyrrolidine Ring | Scaffold, conformational influence | Hydrogen bonding (via nitrogen), van der Waals interactions |
| Morpholine Ring | Solubility enhancer, metabolic stabilizer | Hydrogen bonding (via oxygen and nitrogen) |
Design and Synthesis of Analogues and Derivatives of this compound
Modifications to the pyrrolidine ring can provide valuable insights into the spatial and electronic requirements for activity. Key synthetic strategies would involve the substitution at various positions of the ring. For instance, introducing small alkyl or polar groups on the pyrrolidinyl nitrogen or at other available carbon positions could explore additional binding pockets in the target protein. Furthermore, altering the ring size to a piperidine (B6355638) (six-membered ring) or an azetidine (B1206935) (four-membered ring) could assess the impact of ring strain and conformation on activity.
The morpholine ring is also a prime target for modification. enamine.net Replacing the morpholine with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine (B91149), can reveal the importance of the oxygen atom for activity and solubility. researchgate.net Substitutions on the carbon atoms of the morpholine ring could probe for steric tolerance and potential for additional interactions. The synthesis of such analogues often involves the coupling of a modified heterocyclic amine with the pyrrolidine-3-carboxylic acid core. researchgate.net
The nature of the linker between the pyrrolidinyl and morpholine rings can significantly affect the molecule's conformation and biological activity. nih.gov Shortening or lengthening the linker by introducing or removing methylene (B1212753) units could alter the distance and relative orientation of the two heterocyclic rings. Replacing the carbonyl group with other functionalities, such as a sulfonyl group or an ether linkage, would modify the electronic properties and hydrogen bonding capabilities of the linker. nih.gov
Impact of Stereochemistry on Biological Activity and Selectivity
Chirality is a fundamental aspect of molecular recognition in biological systems. nih.gov For this compound, the carbon at the 3-position of the pyrrolidine ring is a stereocenter. The (R) and (S) enantiomers of the molecule will have different three-dimensional arrangements of their substituents and are likely to exhibit different biological activities and selectivities. nih.gov
It is common in drug development for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). nih.gov This difference in activity arises from the specific interactions with the chiral environment of the biological target, such as an enzyme's active site or a receptor's binding pocket. nih.gov Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are crucial steps in understanding its SAR. A stereoselective synthesis would be required to obtain enantiomerically pure compounds for such studies.
Bioisosteric Replacements and Their Pharmacological Implications
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to modulate potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be explored.
The morpholine ring could be replaced with its bioisosteres, such as thiomorpholine or piperazine. enamine.net The replacement with thiomorpholine would substitute the oxygen atom with a sulfur atom, altering the ring's electronics and hydrogen bonding capacity. A piperazine ring would introduce a second nitrogen atom, which could be further functionalized.
The carbonyl linker could be replaced with other groups like a sulfone or an oxime to investigate the importance of the carbonyl's hydrogen bonding ability and geometry. On the pyrrolidine ring, bioisosteric replacement of hydrogen atoms with fluorine can influence the molecule's metabolic stability and binding affinity through conformational effects. nih.gov
Interactive Table: Potential Bioisosteric Replacements and Their Rationale
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Morpholine | Thiomorpholine | Modify electronics and hydrogen bonding |
| Morpholine | Piperazine | Introduce a new point for substitution and alter basicity |
| Carbonyl Group | Sulfonyl Group | Change geometry and hydrogen bond acceptor strength |
By systematically applying these principles of SAR, structural modification, stereochemical analysis, and bioisosteric replacement, a comprehensive understanding of the molecular requirements for the biological activity of this compound can be achieved, paving the way for the design of more potent and selective therapeutic agents.
Computational and Theoretical Chemistry Applications to 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is most often used to predict the interaction between a small molecule ligand and its protein target. For 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl, molecular docking simulations can identify potential binding modes within the active site of a target receptor.
The process involves placing the 3D structure of the compound into the binding site of a protein and evaluating the binding affinity using a scoring function. The morpholine (B109124) and pyrrolidinyl moieties are key features for interaction. The ether oxygen and the nitrogen atom of the morpholine ring can act as hydrogen bond acceptors, while the nitrogen in the pyrrolidine (B122466) ring can also participate in hydrogen bonding. researchgate.net The carbonyl group linking the two rings is a strong hydrogen bond acceptor.
Research on similar morpholine-containing derivatives has shown that these interactions are crucial for binding affinity. nih.govnih.gov For instance, in studies of morpholine derivatives targeting enzymes like acetylcholinesterase or the mTOR protein, the morpholine ring often establishes critical contacts with amino acid residues in the active site. researchgate.netnih.gov Ligand-protein interaction modeling for this compound would generate detailed 2D and 3D maps illustrating these potential interactions.
Table 1: Potential Ligand-Protein Interactions for this compound
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |
|---|---|---|
| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Morpholine Nitrogen | Hydrogen Bond Acceptor | Asparagine, Glutamine |
| Carbonyl Oxygen | Hydrogen Bond Acceptor | Lysine, Arginine |
| Pyrrolidinyl Nitrogen | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate |
These models are fundamental in structure-based drug design, providing a rational basis for modifying the compound's structure to enhance potency and selectivity. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of both the ligand and the protein and the stability of their interaction. nih.gov
For this compound, MD simulations can be used for:
Conformational Analysis: The pyrrolidine ring is known to adopt distinct "puckered" conformations, and the morpholine ring typically prefers a stable chair conformation. nih.govnih.gov MD simulations can explore the conformational landscape of the entire molecule, identifying the most energetically favorable shapes it can adopt both in solution and when bound to a target. nih.gov
Binding Stability: By running simulations for tens or hundreds of nanoseconds, researchers can assess whether the initial binding pose predicted by docking is stable. nih.gov Key metrics such as the root-mean-square deviation (RMSD) of the ligand within the active site are monitored. A stable, low RMSD value suggests a favorable and durable binding mode. nih.gov
Binding Kinetics: Advanced MD techniques can be used to estimate the kinetics of the binding process, including the association (kon) and dissociation (koff) rates. A long residence time (low koff) of the drug at its target is often a desirable property, and MD simulations can provide insights into the structural features that contribute to it. nih.gov
Studies on related morpholine-substituted derivatives have successfully used MD simulations to confirm the stability of protein-ligand interactions and validate docking results. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally measured biological activities is required. nih.gov
The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties.
Table 2: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, Partial Charges | Charge distribution, polarity |
| Steric/Topological | Molecular Weight, Surface Area, Branching Indices | Size, shape, and connectivity of the molecule |
| Lipophilicity | LogP | Hydrophobicity and membrane permeability |
Once the descriptors are calculated, a mathematical model (e.g., multiple linear regression) is generated to create an equation that correlates the descriptors with the observed activity. pensoft.net Such a model for morpholine-pyrrolidine derivatives could take the form:
Biological Activity = c1(Descriptor A) + c2(Descriptor B) - c3(Descriptor C) + ... + Constant
This resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing. pensoft.net This approach saves significant time and resources in the drug discovery pipeline by focusing efforts on compounds with a high predicted potency. nih.gov
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
A significant reason for the failure of drug candidates in clinical trials is poor pharmacokinetic properties. springernature.com In silico ADME prediction tools use computational models to estimate a compound's absorption, distribution, metabolism, and excretion profile directly from its structure, long before it is synthesized. researchgate.net
For this compound, various ADME properties would be predicted:
Absorption: Models predict properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2). Lipinski's "Rule of Five" is often used as an initial filter for oral bioavailability, assessing properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. tubitak.gov.tr
Distribution: Predictions include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. The ability to cross the BBB is crucial for drugs targeting the central nervous system.
Metabolism: In silico tools can predict the sites on the molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes. Identifying potential metabolic liabilities early allows for structural modifications to improve stability.
Excretion: Models can estimate properties related to how the compound is cleared from the body, such as renal clearance.
Numerous software platforms and web servers are available to perform these predictions, providing a comprehensive pharmacokinetic profile that helps guide the optimization of lead compounds. nih.govnih.gov
Chemoinformatic Analysis for Rational Compound Library Design
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of rational library design, this compound can be considered a molecular scaffold or a starting point for creating a library of related analogs. nih.gov
The goal is to design a library that explores the relevant "chemical space" around the initial scaffold to optimize its biological activity and ADME properties. nih.gov Chemoinformatic analysis is used to:
Assess Diversity: When designing a library, it is important to ensure that the compounds are structurally diverse. Chemoinformatic tools can quantify the diversity of a set of molecules based on their structures and physicochemical properties, ensuring a broad exploration of structure-activity relationships. nih.gov
Filter for Drug-Likeness: Libraries can be filtered to remove compounds with undesirable properties (e.g., those predicted to be toxic or have poor ADME profiles). This enriches the library with compounds that have a higher probability of becoming successful drugs.
Scaffold Hopping: Chemoinformatic methods can identify alternative core structures (scaffolds) that can present the same key interacting groups in a similar spatial orientation. This can lead to the discovery of novel compound series with improved properties.
By applying these analytical techniques, researchers can design focused and efficient compound libraries, maximizing the information gained from high-throughput screening and accelerating the discovery of optimized lead candidates. nih.govnih.gov
Preclinical Metabolic Studies and Pathway Elucidation for 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
In Vitro Metabolic Stability Assessment (e.g., hepatic microsomes)
Information regarding the in vitro metabolic stability of 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl in preclinical systems such as human or animal hepatic microsomes is not available in the public domain. Hepatic microsomes are a common in vitro tool used in drug discovery to assess the metabolic stability of new chemical entities. creative-bioarray.comprotocols.ionuvisan.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. creative-bioarray.com
Identification and Characterization of Major Metabolites in Preclinical Systems
There is no publicly available information identifying or characterizing the major metabolites of this compound in any preclinical system. The process of metabolite identification is a critical step in drug development, as it helps to understand the biotransformation pathways and to identify potentially active or toxic metabolites. wuxiapptec.com This typically involves incubating the parent drug with in vitro systems like microsomes or hepatocytes, or analyzing samples from in vivo animal studies. wuxiapptec.com
For compounds containing a morpholine (B109124) ring, metabolic transformations can occur on this moiety. For instance, studies on the drug mosapride, which also contains a morpholine structure, have identified metabolites resulting from the opening of the morpholine ring. nih.gov Additionally, N-oxidation of the morpholine nitrogen is another potential metabolic pathway. nih.gov However, without experimental evidence, it is purely speculative to suggest that this compound would undergo similar metabolic transformations.
Proposed Metabolic Pathways in Preclinical Models
Due to the absence of data on the metabolites of this compound, no specific metabolic pathways can be proposed for this compound in preclinical models. The elucidation of metabolic pathways is dependent on the structural identification of metabolites. nih.gov
In general, the metabolic pathways for a compound are determined by its chemical structure and the enzymes it is exposed to. For a molecule like this compound, potential metabolic reactions could theoretically include:
Oxidation: Hydroxylation or oxidation of the pyrrolidine (B122466) or morpholine rings. The cytochrome P450 enzyme system is a primary driver of oxidative metabolism. nih.gov
N-dealkylation: Cleavage of the morpholine ring from the carbonyl group. nih.gov
Ring opening: Cleavage of the morpholine or pyrrolidine rings. nih.govnih.gov
These are general possibilities based on the metabolism of other compounds containing similar structural motifs. nih.govnih.gov The actual metabolic pathways for this compound would need to be determined through rigorous experimental investigation.
Analytical Method Development and Validation for Research Applications of 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
Chromatographic Method Development (e.g., HPLC, GC)
Chromatographic methods are essential for separating the target compound from impurities and determining its purity. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC): Given the structure of 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl, which includes polar functional groups and exists as a salt, it is expected to be non-volatile and possess good solubility in aqueous or polar organic solvents. Therefore, reversed-phase HPLC (RP-HPLC) is the most suitable technique for its analysis. chemrevlett.comajpaonline.com Method development would focus on optimizing separation parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities. chemrevlett.com
Key development parameters for an RP-HPLC method would include:
Column Selection: A C8 or C18 column is typically effective for separating polar to moderately nonpolar compounds. chemrevlett.com
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate (B84403), formate (B1220265), or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is standard. The buffer's pH would be controlled to ensure consistent ionization of the analyte for reproducible retention times.
Detection: A UV detector would be appropriate, with the detection wavelength selected at the absorbance maximum of the compound to ensure high sensitivity.
Interactive Table: Hypothetical HPLC Method Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18 (250 x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of compounds. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.3 | Buffering agent to control ionization and ensure reproducible retention. chemrevlett.com |
| Mobile Phase B | Acetonitrile:Methanol (B129727) (5:1 v/v) | Organic modifier to elute the compound from the column. chemrevlett.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV at 220 nm | Wavelength for detecting the carbonyl chromophore. chemrevlett.com |
| Column Temp. | 25°C | Controlled temperature ensures consistent retention times. chemrevlett.com |
| Injection Vol. | 20 µL | A typical volume for analytical injections. chemrevlett.com |
Gas Chromatography (GC): Direct analysis of this compound by GC is generally not feasible due to its salt form and expected low volatility and thermal instability. However, GC analysis could be employed following a derivatization step. For instance, the morpholine (B109124) moiety, a secondary amine, can be derivatized to create a more volatile and stable compound suitable for GC-MS analysis. nih.govresearchgate.net This approach is often more complex than direct HPLC analysis and would typically be reserved for specific applications where HPLC is not suitable. researchgate.net
Spectrometric Method Development (e.g., Mass Spectrometry, NMR)
Spectrometric methods are indispensable for the structural elucidation and confirmation of this compound.
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful tool for confirming the molecular weight of the target compound and identifying impurities. ijprajournal.com For this compound, Electrospray Ionization (ESI) in positive ion mode would be the preferred technique, as the nitrogen atoms in the morpholine and pyrrolidine (B122466) rings are readily protonated. The high-resolution mass spectrum would be used to confirm the elemental composition.
Expected Ion: [M+H]⁺
Molecular Formula (Free Base): C₉H₁₆N₂O₂
Calculated Monoisotopic Mass (Free Base): 184.1212 u
Expected m/z for [M+H]⁺: 185.1285 u
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure. nih.gov For this compound, both ¹H NMR and ¹³C NMR would be essential for confirming the connectivity of the atoms. The ¹H NMR spectrum would show distinct signals for the protons on the morpholine and pyrrolidinyl rings, while the ¹³C NMR would confirm the presence of the carbonyl carbon and the unique carbons of the heterocyclic rings. nih.govspectrabase.com The fixed chair conformation of the morpholine ring can lead to complex splitting patterns for its protons. stackexchange.com
Interactive Table: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Protons | Predicted Shift (ppm) | Multiplicity |
|---|---|---|
| Morpholine CH₂ (adjacent to O) | ~3.7 - 3.9 | m |
| Morpholine CH₂ (adjacent to N) | ~3.3 - 3.5 | m |
| Pyrrolidine CH (adjacent to C=O) | ~3.6 - 3.8 | m |
| Pyrrolidine CH₂ (adjacent to N) | ~3.2 - 3.4 | m |
Purity and Impurity Profiling Methodologies for Research Grade Material
Impurity profiling is the identification and quantification of all potential impurities present in a research-grade chemical. mt.comrjpdft.com The presence of impurities can significantly impact research results, making their characterization essential. ajprd.com The validated HPLC method serves as the primary tool for this purpose. researchgate.net
Impurities can originate from various sources, including the synthesis starting materials, by-products from side reactions, or degradation of the compound during storage. rjpdft.comajprd.com
Methodology for Profiling:
Detection: The developed HPLC method is used to separate all detectable impurities from the main compound peak.
Identification: For unknown impurities, techniques like LC-MS are employed. The mass of the impurity can provide clues to its structure, often suggesting it is a precursor, a degradation product, or a by-product. ijprajournal.com
Quantification: Once identified, the concentration of each impurity is determined relative to the main compound, typically using the principle of relative peak area percentage in the HPLC chromatogram.
Interactive Table: List of Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Preclinical Toxicology Study Design and Interpretation for 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
Acute Toxicity Study Designs in Preclinical Species
Acute toxicity studies are designed to evaluate the potential harmful effects of a substance after a single exposure or a short series of exposures. solventsandpetroleum.com The primary objective is to determine the median lethal dose (LD50) and identify the potential target organs for toxicity. nih.gov These studies provide essential information for dose selection in subsequent, longer-term studies and for classifying the substance based on its acute toxicity. industrialchemicals.gov.au
Typically, these studies involve the administration of the test substance to at least two mammalian species, one rodent and one non-rodent, via the intended clinical route of administration. nih.gov Observations are made for a defined period, usually 14 days, and include clinical signs of toxicity, effects on body weight, and macroscopic findings at necropsy.
Illustrative Design for an Acute Oral Toxicity Study:
| Parameter | Description |
| Test System | Rodent (e.g., Sprague-Dawley rat) and Non-rodent (e.g., Beagle dog) |
| Route of Administration | Oral (gavage), reflecting a potential clinical route |
| Dose Levels | A range of doses, including a limit dose (e.g., 2000 mg/kg in rodents) |
| Observation Period | 14 days post-dose |
| Endpoints | Mortality, clinical signs, body weight changes, gross pathology at necropsy |
Repeated Dose Toxicity Study Designs in Preclinical Species
Repeated dose toxicity studies are conducted to characterize the toxicological profile of a substance following prolonged and repeated exposure. canada.ca The duration of these studies is guided by the intended duration of the clinical trials. msdsdigital.com The primary goals are to identify target organs of toxicity, to determine a No-Observed-Adverse-Effect Level (NOAEL), and to assess the potential for cumulative toxicity.
These studies are typically conducted in one rodent and one non-rodent species. canada.ca A wide range of parameters are evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathological examinations of tissues.
Table Illustrating a General 28-Day Repeated Dose Oral Toxicity Study Design:
| Parameter | Description |
| Test System | Wistar Rat and Beagle Dog |
| Route of Administration | Daily oral gavage |
| Study Duration | 28 consecutive days, often with a 14-day recovery period for a subset of animals |
| Endpoints | - In-life: Clinical signs, body weight, food/water consumption, ophthalmology - Clinical Pathology: Hematology, coagulation, serum chemistry, urinalysis - Terminal: Gross necropsy, organ weights, histopathology of a comprehensive list of tissues |
Genotoxicity Assessments in Preclinical Models (e.g., in vitro bacterial mutation tests)
Genotoxicity studies are designed to detect any potential for a substance to cause damage to genetic material, which could lead to mutations or cancer. solventsandpetroleum.com A standard battery of tests is typically required to assess different genotoxic endpoints.
One of the initial and most common screening tests is the in vitro bacterial reverse mutation test, widely known as the Ames test. This assay uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine. The test evaluates the ability of the chemical to cause a reverse mutation, allowing the bacteria to regain the ability to grow in a medium lacking that amino acid. The assay is conducted both with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to mimic mammalian metabolism.
Example of a Bacterial Reverse Mutation (Ames) Test Design:
| Parameter | Description |
| Test System | Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) |
| Metabolic Activation | Conducted with and without a rat liver post-mitochondrial fraction (S9) |
| Test Conditions | Plate incorporation or pre-incubation method |
| Concentrations | A wide range of concentrations of the test article, including a vehicle control and positive controls |
| Endpoint | A dose-dependent increase in the number of revertant colonies compared to the negative control |
A positive result in the Ames test would typically be followed by further in vitro and in vivo genotoxicity assays to assess the relevance of the findings to mammals.
Strategic Considerations for Drug Discovery and Preclinical Development with 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
Role of 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl as a Chemical Probe for Target Validation
A chemical probe is a small molecule used to study and manipulate a biological target, requiring high potency, selectivity, and a well-understood mechanism of action. While specific target validation studies for this compound are not detailed in publicly available literature, its structural components suggest its potential as a valuable tool.
The pyrrolidine (B122466) scaffold is a cornerstone in the design of molecules with high target selectivity. nih.gov Its non-planar, sp3-hybridized structure allows for the creation of complex three-dimensional shapes that can fit into specific biological binding pockets, and the presence of stereocenters can be crucial for enantioselective protein binding. nih.govresearchgate.net This makes the pyrrolidinyl portion of the molecule well-suited for establishing direct, potent interactions with a protein target. nih.gov
Therefore, a compound like this compound could serve as an effective chemical probe. The pyrrolidine-carbonyl core could be designed to selectively engage a specific biological target, while the morpholine (B109124) tail could ensure the compound has the necessary solubility and stability to be effective in cellular or in vivo models used for target validation. This combination allows for the confident interrogation of a biological hypothesis, which is the primary goal of a chemical probe.
Scaffold Prioritization in Hit-to-Lead and Lead Optimization Phases
In the hit-to-lead (H2L) and lead optimization (LO) stages of drug discovery, chemical scaffolds are prioritized based on their potential to yield compounds with a balanced profile of potency, selectivity, and drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). vichemchemie.comresearchgate.net The pyrrolidine and morpholine scaffolds present in this compound are frequently prioritized for distinct, yet synergistic, reasons.
Pyrrolidine Scaffold: The five-membered pyrrolidine ring is of great interest in drug discovery for several reasons. researchgate.net
3D Exploration: Its saturated, non-planar nature provides access to three-dimensional chemical space, which is an advantage for improving clinical success compared to flat, aromatic molecules. nih.gov
Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, and the specific orientation of substituents can drastically alter the biological profile of a drug candidate, enabling fine-tuning of target engagement and selectivity. nih.govnih.gov
Proven Bioactivity: This scaffold is a component of numerous bioactive compounds targeting a wide range of diseases, including those affecting the central nervous system, cancer, and diabetes. nih.govontosight.ai
Physicochemical Improvement: It typically enhances aqueous solubility and provides a well-balanced lipophilic-hydrophilic profile. acs.orgresearchgate.net
Metabolic Stability: The morpholine ring can improve a compound's metabolic profile, a critical factor in achieving a suitable half-life in vivo. researchgate.net
Pharmacokinetic Modulation: It is frequently used as a tool to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound. acs.org
The combination of these two scaffolds in a single molecule like this compound represents a common strategy. A "hit" compound might be identified with a pyrrolidine core responsible for its initial activity. During the hit-to-lead and lead optimization phases, a morpholine group might be introduced to enhance solubility and metabolic stability, transforming a potent but flawed hit into a viable lead candidate. vichemchemie.come3s-conferences.org
| Scaffold | Key Attributes in Drug Discovery | Primary Role in Development Phase |
|---|---|---|
| Pyrrolidine | Provides sp3-hybridized 3D structure; allows for stereochemical diversity to fine-tune target binding; versatile for establishing pharmacophore. nih.govnih.govresearchgate.net | Hit Identification, Hit-to-Lead |
| Morpholine | Improves aqueous solubility; enhances metabolic stability; acts as a pharmacokinetic/pharmacodynamic (PK/PD) modulator; considered a "privileged" structure. nih.govacs.orgnih.gov | Hit-to-Lead, Lead Optimization |
Translational Research Paradigms for Preclinical Findings
Translational research aims to bridge the gap between basic preclinical discoveries and their application in a clinical setting. nih.gov For a compound such as this compound, a preclinical translational paradigm would involve a structured series of in vitro and in vivo studies designed to build a comprehensive data package. The goal is to ensure that innovations have the maximum probability of success before entering human trials. nih.gov
A key challenge in translational research is that a single preclinical model cannot fully replicate a human clinical condition. nih.gov Therefore, a combination of models and assays is necessary to build confidence in a compound's potential.
A hypothetical preclinical workflow would include:
In Vitro Characterization: This initial phase establishes the compound's fundamental properties. It involves confirming on-target potency in biochemical assays, assessing selectivity against a panel of related and unrelated targets, and determining its effect in cell-based models of the disease. For a molecule with a morpholine component, early assessment of aqueous solubility and cell permeability would be prioritized.
In Vitro ADME Studies: Before moving into animal models, a standard panel of in vitro ADME assays is conducted. This includes evaluating metabolic stability using liver microsomes, identifying potential metabolites, assessing permeability (e.g., using Caco-2 assays), and determining plasma protein binding. These studies help predict the compound's pharmacokinetic behavior.
In Vivo Pharmacokinetic (PK) Studies: The compound is administered to animal models (e.g., rodents) to determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability. The favorable properties often associated with the morpholine scaffold would be validated at this stage. researchgate.net
In Vivo Efficacy and Target Engagement Studies: The compound is tested in validated animal models of the target disease. These studies aim to establish a relationship between the dose administered, the concentration of the drug in the target tissue, evidence of target engagement (e.g., biomarker changes), and the desired therapeutic effect.
The successful translation of preclinical findings requires rigorous experimental design and an understanding of the limitations of each model. nih.gov By systematically evaluating the compound's potency, selectivity, and drug-like properties through this multi-step process, researchers can make an informed decision about its potential for further development.
| Preclinical Stage | Key Question | Example Assays / Models |
|---|---|---|
| In Vitro Characterization | Is the compound potent, selective, and active in a cellular context? | Biochemical enzyme/receptor binding assays; cell viability/signaling assays; off-target screening panels. |
| In Vitro ADME | Does the compound have favorable drug-like properties? | Liver microsome stability assay; Caco-2 permeability assay; plasma protein binding studies. |
| In Vivo Pharmacokinetics (PK) | How does the compound behave in a living system? | PK studies in rodents to determine Cmax, Tmax, AUC, half-life, and bioavailability. |
| In Vivo Efficacy | Does the compound show a therapeutic effect in a disease model? | Validated animal models of the targeted disease (e.g., oncology xenograft models, neurology behavioral models). |
Future Research Directions and Emerging Paradigms for 4 3 Pyrrolidinylcarbonyl Morpholine Hcl
Exploration of Novel Biological Targets and Therapeutic Areas
The unique structural attributes of morpholine-containing compounds, such as their capacity to form hydrogen bonds and engage in hydrophobic interactions, make them versatile candidates for targeting a wide range of biological molecules. researchgate.net Future research into 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl will likely extend beyond its initial therapeutic indications to uncover novel biological targets and expand its potential applications.
A significant area of investigation will be its potential as an inhibitor of protein kinases, which are crucial in cellular signaling pathways and are often dysregulated in diseases like cancer. nih.gov The morpholine (B109124) moiety has been shown to enhance the selectivity and potency of kinase inhibitors. mdpi.com Furthermore, its potential to modulate the activity of enzymes involved in metabolic disorders or inflammatory processes presents another promising avenue for exploration. The structural flexibility of the pyrrolidinylcarbonyl linker could allow for optimization of binding to a variety of enzymatic active sites.
The exploration of novel therapeutic areas will be a direct consequence of identifying new biological targets. For instance, if this compound is found to inhibit a key enzyme in a neurodegenerative pathway, its application in treating conditions such as Alzheimer's or Parkinson's disease could be investigated. Similarly, its potential as an antiviral or antibacterial agent could be explored, given that the morpholine scaffold is present in some antimicrobial drugs. researchgate.net
Table 1: Potential Novel Biological Targets for this compound
| Target Class | Specific Example | Rationale for Investigation | Potential Therapeutic Area |
|---|---|---|---|
| Protein Kinases | Epidermal Growth Factor Receptor (EGFR) | Morpholine derivatives have shown potential as EGFR-TK inhibitors. nih.gov | Oncology |
| Enzymes | Dipeptidyl peptidase-4 (DPP-4) | The morpholine scaffold is present in some antidiabetic drugs. researchgate.net | Metabolic Disorders |
| G-protein coupled receptors (GPCRs) | Histamine H4 Receptor (H4R) | Certain morpholine-containing compounds are potent H4R ligands with anti-inflammatory properties. researchgate.net | Inflammatory Diseases |
| Viral Enzymes | SARS-CoV-2 main protease (Mpro) | The morpholine moiety can be incorporated into scaffolds targeting viral proteases. | Infectious Diseases |
Application in Preclinical Combination Therapies
Combination chemotherapy is a standard approach in the treatment of complex diseases like cancer. nih.gov The future preclinical development of this compound will likely involve its evaluation in combination with other therapeutic agents. The rationale for such studies is to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of each component. nih.govnih.gov
Preclinical studies would aim to identify the most effective drug combinations and optimal dosing schedules. nih.gov For example, if this compound is developed as an anticancer agent, it could be tested in combination with existing chemotherapeutic drugs, targeted therapies, or immunotherapies. In vitro studies using cancer cell lines would be followed by in vivo experiments in animal models to assess the efficacy and safety of the combination regimens. nih.gov The selection of combination partners would be guided by the mechanism of action of this compound and the molecular characteristics of the disease being targeted. nih.gov
Table 2: Conceptual Preclinical Combination Therapy Strategies
| Therapeutic Area | Combination Partner | Rationale | Preclinical Model |
|---|---|---|---|
| Oncology | A standard chemotherapeutic agent (e.g., Paclitaxel) | To enhance cytotoxic effects and potentially overcome resistance mechanisms. | Xenograft mouse models of human tumors. |
| Oncology | A targeted therapy (e.g., a specific kinase inhibitor) | To simultaneously block multiple signaling pathways crucial for tumor growth. | Genetically engineered mouse models. |
| Inflammatory Disease | A non-steroidal anti-inflammatory drug (NSAID) | To achieve a multi-pronged anti-inflammatory effect through different mechanisms. | Animal models of arthritis or inflammatory bowel disease. |
| Infectious Disease | An existing antiviral or antibacterial agent | To increase efficacy and reduce the likelihood of drug resistance development. | In vitro and in vivo models of infection. |
Advanced Drug Delivery System Research (conceptual)
To enhance the therapeutic efficacy and minimize potential side effects of this compound, research into advanced drug delivery systems (ADDS) will be crucial. utep.edunih.gov These systems can provide controlled release, targeted delivery to specific tissues or cells, and improved bioavailability. nih.govnih.gov
Conceptual research in this area could explore the encapsulation of this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, or dendrimers. nih.gov These nanoparticles could be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to diseased cells, thereby reducing systemic exposure and toxicity. nih.gov Another avenue of research could be the development of stimuli-responsive drug delivery systems, where the release of the drug is triggered by specific physiological conditions at the target site, such as changes in pH or enzyme levels. utep.edu For localized conditions, the incorporation of the compound into hydrogels, films, or microneedle patches could be investigated for sustained local delivery. nih.gov
Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization
ML algorithms can be employed to analyze large datasets of chemical structures and biological activities to predict the properties of new derivatives of this compound. mdpi.com This can help in prioritizing the synthesis of compounds with the highest potential for desired efficacy and safety profiles. cmu.edu For instance, quantitative structure-activity relationship (QSAR) models can be developed to guide the optimization of the lead compound. mdpi.com
Table 3: Application of AI and Machine Learning in the Development of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Target Identification | Utilizing deep learning models to analyze biological data and identify novel protein targets. nih.gov | Accelerates the discovery of new therapeutic indications. |
| De Novo Drug Design | Employing generative adversarial networks (GANs) to design novel analogs with optimized properties. | Expands the chemical space and improves the chances of finding more potent and safer compounds. |
| Property Prediction | Using machine learning models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.com | Reduces the number of failed candidates in later stages of development. |
| Clinical Trial Optimization | Applying AI to analyze patient data and identify biomarkers for patient stratification. | Increases the success rate of clinical trials. |
Q & A
Q. What are the optimal synthetic routes for 4-(3-Pyrrolidinylcarbonyl)-morpholine HCl, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of morpholine derivatives often involves reductive amination or nucleophilic substitution. For example, reductive amination using NaBH₄ in methanol with HCl quenching has been effective for analogous compounds (e.g., synthesis of 2-(morpholin-4-ylmethyl)phenyl boronic acid) . Systematic optimization can employ Design of Experiments (DoE), varying parameters like temperature (20–80°C), solvent polarity (MeOH, THF), and stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC, with purity validated by NMR (e.g., δ 2.5–3.5 ppm for morpholine protons) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks for morpholine (δ ~3.7 ppm, C-O-C), pyrrolidine (δ ~1.8–2.2 ppm, CH₂), and carbonyl (δ ~170 ppm in ¹³C) .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1650–1750 cm⁻¹) and morpholine ring (C-O-C ~1100 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion [M+H]⁺ and fragmentation patterns .
Q. How can researchers validate the purity of this compound using chromatographic methods?
- Methodological Answer :
- HPLC : Use a C18 column with mobile phase (e.g., 0.1% TFA in H₂O/ACN). Monitor retention time against a reference standard.
- Common Impurities : Unreacted starting materials (e.g., pyrrolidine precursors) or byproducts like N-oxide derivatives . Quantify impurities via area normalization (<0.5% threshold) .
Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict dipole moments, solubility (logP via COSMO-RS), and pKa .
- MD Simulations : Study hydration shells to assess stability in aqueous buffers . Cross-validate with experimental logP (shake-flask method) and solubility (UV-Vis quantification) .
Q. How should researchers design stability studies to assess degradation pathways under various conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light. Monitor via HPLC for:
- Hydrolysis: Check for carbonyl cleavage (loss of ~170 ppm in ¹³C NMR).
- Oxidation: Detect N-oxide formation (MS/MS m/z +16) .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental conformational analysis?
- Methodological Answer :
- Case Study : If DFT predicts a planar carbonyl group but X-ray crystallography shows torsion, perform variable-temperature NMR to assess rotational barriers .
- Multi-Technique Validation : Combine Raman spectroscopy (C=O stretch shifts under pressure) and solid-state NMR to resolve crystal vs. solution conformations .
Q. What advanced experimental designs are recommended for studying structure-activity relationships (SAR) in pharmacological studies?
- Methodological Answer :
- Fragment-Based SAR : Synthesize analogs (e.g., replace pyrrolidine with piperidine) and test against biological targets (e.g., kinases) .
- Data Analysis : Use multivariate regression to correlate substituent effects (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups may enhance binding to ATP pockets .
Q. How should pressure-dependent phase transitions in crystalline this compound be analyzed?
- Methodological Answer :
- High-Pressure Raman : Incrementally increase pressure (0–3.5 GPa) and monitor spectral shifts. Critical thresholds (e.g., 1.7 GPa) indicate conformational changes via C-H···O bond reorganization .
- Data Interpretation : Plot dω/dp (pressure-dependent frequency shifts) to identify phase transitions (discontinuities at ~0.7, 1.7, 2.5 GPa) .
Q. What strategies elucidate metabolic pathways when in vitro/in vivo data conflict?
- Methodological Answer :
- Isotope Labeling : Use ¹⁴C-labeled compound to track metabolites in liver microsomes vs. rodent models.
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes. Resolve discrepancies using PBPK modeling .
Q. How can multivariate analysis deconvolute overlapping spectral signals under extreme conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
